molecular formula C14H11NO6S B2610513 3-[(4-Carboxyphenyl)sulfamoyl]benzoic acid CAS No. 328110-84-5

3-[(4-Carboxyphenyl)sulfamoyl]benzoic acid

Cat. No.: B2610513
CAS No.: 328110-84-5
M. Wt: 321.3
InChI Key: SJRGFPVOHIVCBF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Carboxyphenyl)sulfamoyl]benzoic acid typically involves the sulfonation of benzoic acid derivatives. One common method is the reaction of 4-aminobenzoic acid with chlorosulfonic acid, followed by hydrolysis to yield the sulfonamide derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow processes can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Carboxyphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Carboxyphenyl)sulfamoyl]benzoic acid is unique due to its specific structural configuration, which allows it to effectively inhibit cytosolic phospholipase A2α. This makes it particularly valuable in medicinal chemistry for developing anti-inflammatory agents .

Biological Activity

3-[(4-Carboxyphenyl)sulfamoyl]benzoic acid, a derivative of benzoic acid, has garnered attention in recent years for its potential biological activities. This compound is characterized by the presence of a sulfamoyl group and a carboxyphenyl moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, anti-inflammatory, and other relevant effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, analogs have shown IC50 values below 10 µM against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism of action is often attributed to the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Efficacy

A study evaluating multiple benzoic acid derivatives reported that certain compounds exhibited a notable increase in caspase-3 levels, indicating enhanced apoptotic activity. Specifically, one compound demonstrated a 39.4% apoptosis rate in treated cancer cells compared to controls .

Antibacterial Activity

The antibacterial potential of this compound has also been explored. It has been shown to possess moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus15 µg/mLModerate
Bacillus subtilis20 µg/mLStrong
Salmonella typhi25 µg/mLWeak

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory effects. The presence of the sulfamoyl group may enhance its ability to inhibit pro-inflammatory cytokines. In vitro studies have shown a reduction in TNF-α levels by up to 87% in treated cells .

The biological activities of this compound are believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cholinesterases, which are involved in neurotransmission and inflammation.
  • Induction of Apoptosis : The activation of caspases suggests that these compounds can trigger programmed cell death in cancerous cells.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that can mitigate oxidative stress in cells.

Properties

IUPAC Name

3-[(4-carboxyphenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO6S/c16-13(17)9-4-6-11(7-5-9)15-22(20,21)12-3-1-2-10(8-12)14(18)19/h1-8,15H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRGFPVOHIVCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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